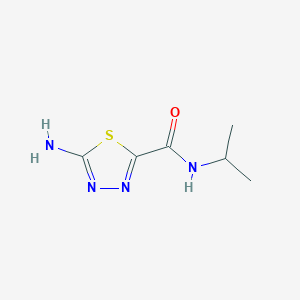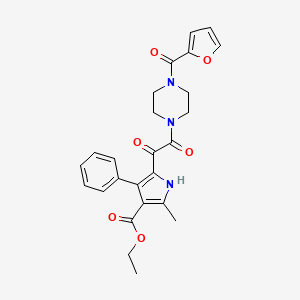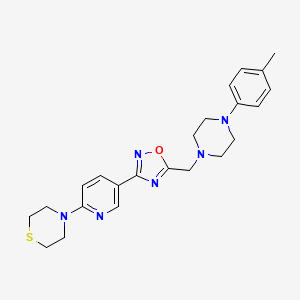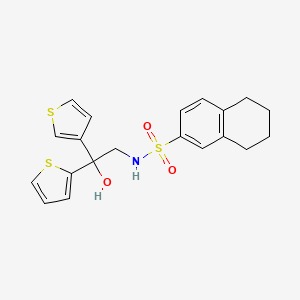![molecular formula C19H20ClN3O2 B2744449 N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide CAS No. 696600-23-4](/img/structure/B2744449.png)
N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains a chlorophenoxy group, which is a phenol group with a chlorine atom and an ether linkage . These groups are often found in various pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole group would contribute to the compound’s aromaticity, which could affect its chemical reactivity and stability. The chlorophenoxy group might make the compound more polar, influencing its solubility and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzimidazole group is relatively stable due to its aromaticity, but it can participate in reactions under certain conditions. The chlorophenoxy group might undergo reactions involving the chlorine atom or the ether linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Antitumor Activity
- Synthesis and Evaluation: A study by Yurttaş et al. (2015) synthesized derivatives of benzimidazole, including compounds structurally similar to N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide, showing considerable antitumor activity against various cancer cell lines.
Antimicrobial and Cytotoxic Activity
- Azetidine-2-one Derivatives: Research by Noolvi et al. (2014) involved the synthesis of azetidine-2-one derivatives of 1H-benzimidazole, which displayed significant antibacterial and cytotoxic properties.
Corrosion Inhibition
- Inhibition in Carbon Steel: A study by Rouifi et al. (2020) demonstrated the use of benzimidazole derivatives as corrosion inhibitors for carbon steel in acidic environments.
Antioxidant Properties
- Evaluation of Derivatives: An investigation by Ayhan-Kılcıgil et al. (2012) synthesized and assessed the antioxidant properties of certain benzimidazole derivatives, including structures related to the compound .
Photochemical and Thermochemical Applications
- Efficiency in Solar Cells: Research by Mary et al. (2020) indicated the potential use of certain benzimidazole derivatives in dye-sensitized solar cells due to their good light harvesting efficiency and free energy of electron injection.
Pharmaceutical Research
- Molecular Docking Analysis: A study by Al-Ostoot et al. (2020) synthesized an indole acetamide derivative and confirmed its anti-inflammatory activity through in silico modeling, targeting specific cyclooxygenase domains.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-14(24)21-11-10-19-22-17-4-2-3-5-18(17)23(19)12-13-25-16-8-6-15(20)7-9-16/h2-9H,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZIPJSBHFQBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate](/img/structure/B2744368.png)

![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone](/img/structure/B2744372.png)



![1-[(2-Methylphenyl)methoxy]imidazole](/img/structure/B2744376.png)


![9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2744383.png)
![2-chloro-N-[2-(methoxymethyl)phenyl]-6-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B2744385.png)
![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2744387.png)
